molecular formula C18H21ClN4O9 B1667357 Bofumustine CAS No. 55102-44-8

Bofumustine

Cat. No.: B1667357
CAS No.: 55102-44-8
M. Wt: 472.8 g/mol
InChI Key: YASNUXZKZNVXIS-UHFFFAOYSA-N
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Description

Bofumustine is a synthetic compound belonging to the class of nitrosoureas, which are known for their antitumor properties. The chemical structure of this compound is characterized by the presence of a chloroethyl group, a nitrosourea moiety, and a ribofuranosyl ring. Its molecular formula is C18H21ClN4O9, and it has a molecular weight of 472.83 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bofumustine is synthesized through a multi-step process that involves the reaction of 1-(2-chloroethyl)-3-(2,3-O-isopropylidene-D-ribofuranosyl)-1-nitrosourea with p-nitrobenzoic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps like crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Bofumustine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents like dichloromethane and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, alkylation reactions typically yield alkylated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Bofumustine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Bofumustine exerts its effects through alkylation, a process where it transfers alkyl groups to DNA molecules. This alkylation interferes with DNA replication and transcription, leading to the death of rapidly dividing tumor cells. The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication pathways .

Comparison with Similar Compounds

Similar Compounds

Bofumustine is similar to other nitrosourea compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure, which includes a ribofuranosyl ring and a p-nitrobenzoate group. These structural features contribute to its distinct reactivity and potential therapeutic applications .

Properties

IUPAC Name

[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNUXZKZNVXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866463
Record name N-[(2-Chloroethyl)(nitroso)carbamoyl]-2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55102-44-8
Record name Bofumustine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is RFCNU (Bofumustine) and what is its mechanism of action?

A: RFCNU (this compound), chemically known as 1-(2-chloroethyl)-3-[1'-(5'-p-nitrobenzoyl-2',3'-isopropylidene)-alpha,beta-D-ribofuranosyl]-1-nitrosourea, is a glycosylnitrosourea derivative with antitumor activity. [] Like other nitrosoureas, it exerts its cytotoxic effect primarily through alkylation of DNA, leading to DNA damage and ultimately cell death. [, ]

Q2: What is the structural characterization of RFCNU?

A: RFCNU's molecular formula is C18H23ClN4O10, and its molecular weight is 490.86 g/mol. [] Detailed spectroscopic data can be found in the cited research papers. [, ]

Q3: What is known about the stability of RFCNU?

A: RFCNU exhibits pH-dependent stability, being most stable around pH 3.0. [] It degrades via hydroxyl ion-catalyzed solvolysis. [] Specific details on stability under various conditions and formulation strategies are explored in several studies. [, ]

Q4: How is RFCNU metabolized in the body?

A: Studies in rats have shown that RFCNU undergoes extensive metabolism. [, ] Hydrolysis of the 4-nitrobenzoyl ester leads to the formation of 4-nitrobenzoic acid and its glucuronide as major urinary metabolites. [] Additionally, chloroethanol is a major degradation product from the chloroethyl moiety, and several alkylated glutathione metabolites have been identified. []

Q5: What is the pharmacokinetic profile of RFCNU?

A: RFCNU has a short half-life in plasma. [] After oral administration in a human subject, no intact drug was detected in urine, and plasma levels were very low. [] Protein binding of the carboxyl and carbonyl labeled species was observed to prolong blood and plasma half-life. [] Further details on its absorption, distribution, metabolism, and excretion can be found in the cited research. [, , ]

Q6: What is the in vitro efficacy of RFCNU?

A: RFCNU exhibits cytotoxicity against various tumor cell lines in vitro, including EMT6 tumor cells and human lymphocytes. [, , ] It induces cell cycle arrest in the G2/M phase, leading to inhibition of cell proliferation. []

Q7: What is the in vivo efficacy of RFCNU?

A: Preclinical studies have demonstrated the efficacy of RFCNU against L1210 leukemia, both when administered intraperitoneally and intracerebrally. [] It has also shown activity against a variety of solid tumors in mice, including mammary carcinoma, ovarian carcinoma, melanoma, glioma, and lung carcinoma. [] Liposomal encapsulation was found to enhance the oncostatic effect of RFCNU in vivo. []

Q8: Are there any known resistance mechanisms to RFCNU?

A: While specific resistance mechanisms to RFCNU are not detailed in the provided research, it is known that resistance to nitrosoureas can develop through mechanisms such as increased DNA repair capacity, alterations in drug uptake or metabolism, and increased tolerance to DNA damage. []

Q9: What are the limitations of the available research on RFCNU?

A: Much of the available research on RFCNU is limited to preclinical studies or early-phase clinical trials. [, , ] Further research is needed to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, long-term safety profile, and clinical efficacy.

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